molecular formula C12H10N2O3 B6413588 6-Amino-3-(4-hydroxyphenyl)picolinic acid CAS No. 1258625-17-0

6-Amino-3-(4-hydroxyphenyl)picolinic acid

Cat. No.: B6413588
CAS No.: 1258625-17-0
M. Wt: 230.22 g/mol
InChI Key: CDLMZSRLUUMXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-(4-hydroxyphenyl)picolinic acid is a chemical compound with a unique structure that has garnered significant interest in the scientific community. It is characterized by the presence of an amino group at the 6th position, a hydroxyphenyl group at the 3rd position, and a picolinic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(4-hydroxyphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of ammonium acetate to form 4-hydroxyphenylacetonitrile. This intermediate is then subjected to cyclization with 2-aminopyridine under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(4-hydroxyphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

6-Amino-3-(4-hydroxyphenyl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of novel herbicides and pesticides

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-hydroxyphenyl)picolinic acid involves its interaction with specific molecular targets. It can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit viral replication and modulate immune responses. Additionally, it may interact with auxin-signaling pathways in plants, leading to herbicidal effects .

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.

    Nicotinic acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.

    Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position.

Uniqueness

6-Amino-3-(4-hydroxyphenyl)picolinic acid is unique due to the presence of both an amino group and a hydroxyphenyl group, which confer distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

IUPAC Name

6-amino-3-(4-hydroxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-10-6-5-9(11(14-10)12(16)17)7-1-3-8(15)4-2-7/h1-6,15H,(H2,13,14)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLMZSRLUUMXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(C=C2)N)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.